molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No. B078258
CAS RN: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropylidenemalononitrile can be synthesized through several methods. A notable approach involves the condensation of malononitrile with various aldehydes in water, offering an environment-friendly and efficient procedure without the need for a catalyst. This process yields ylidenemalononitriles in high yields and selectivities, demonstrating the compound's accessibility for further chemical applications (Bigi et al., 2000).

Molecular Structure Analysis

The molecular structure of isopropylidenemalononitrile and its derivatives has been extensively studied, including through X-ray analysis. For example, the structure of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, a dimerization product of isopropylidenemalononitrile, has been confirmed, showcasing the detailed geometric and electronic characteristics of these molecules (Dyachenko & Rusanov, 2006).

Chemical Reactions and Properties

Isopropylidenemalononitrile participates in diverse chemical reactions, including its role as a Michael acceptor in the synthesis of various compounds. It reacts with diazomethane to produce pyrazolines and cyclopropanedicarbonitriles, demonstrating its versatility in organic synthesis (Steinberg & Boer, 1967). Additionally, it has been employed in the clean synthesis of ylidenemalononitriles in water, highlighting its reactivity and the potential for eco-friendly synthetic processes (Bigi et al., 2000).

Physical Properties Analysis

The physical properties of isopropylidenemalononitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific data on these properties are not detailed here, they can be inferred from its structural characteristics and reactivity patterns in organic solvents and reactions.

Chemical Properties Analysis

The chemical properties of isopropylidenemalononitrile, including its reactivity with nucleophiles and electrophiles, are foundational to its utility in synthesizing complex molecules. Its ability to undergo reactions such as Michael addition and condensation with aldehydes in water without a catalyst demonstrates its reactive versatility and importance in organic chemistry (Bigi et al., 2000).

Scientific Research Applications

  • Cardiovascular Effects : Isopropylidenemalononitrile (as Isoptin, a calcium antagonist) has been shown to inhibit mitogenic stimulation of lymphocytes, acting prior to the S-phase of the cell cycle. This could be useful in understanding cellular mitosis triggering events (Blitstein‐Willinger & Diamantstein, 1978).

  • Chemical Synthesis : It is used in Michael reactions for synthesizing various chemical compounds such as 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, demonstrating its utility in organic chemistry (Dyachenko & Rusanov, 2006).

  • Environmental Impact : Isopropylidenemalononitrile derivatives, like isoproturon (a herbicide), have been studied for their toxic effects on wheat and other crops, contributing to understanding the environmental risks of such chemicals in agriculture (Liang, Lu, & Yang, 2012).

  • Pharmacological Studies : The compound has been investigated for its effects in the treatment of cardiac conditions, such as supraventricular tachyarrhythmias, and its interaction with other drugs, thereby contributing to cardiovascular pharmacology (Rabkin, Tomlinson, Corbett, & Cuddy, 1980).

Safety And Hazards

Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .

properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylidenemalononitrile

CAS RN

13166-10-4
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenemalononitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
JK Williams - The Journal of Organic Chemistry, 1963 - ACS Publications
Isopropylidenemalononitrile dimer is shown to exist predominantly as the aminocyclohexadiene IVa, which is in equilibrium with the tautomer IVb. It undergoes addition of nucleophiles, …
Number of citations: 19 pubs.acs.org
N Umekubo, X Han, N Mori… - European Journal of …, 2022 - Wiley Online Library
Enantioselective formal carbo [3+3] cycloaddition reaction of isopropylidenemalononitrile (1) and α,β‐unsaturated aldehyde, catalyzed by diphenylprolinol silyl ether, was developed. …
GB PAYNE - The Journal of Organic Chemistry, 1961 - ACS Publications
Isopropylidenemalononitrile and ethyl isopropylidenecyanoacetate were found to react readily with hydrogen peroxide under controlled pH conditions to produce substituted …
Number of citations: 43 pubs.acs.org
VD Dyachenko, EB Rusanov - Russian journal of organic chemistry, 2006 - Springer
Michael reactions of isopropylidenemalononitrile with cyanothioacetamide (in the presence of 4-methoxyphenacyl bromide), cyclohexane-1,3-dione, and 4-hydroxycoumarin, gave 6-…
Number of citations: 7 link.springer.com
PS Lianis, NA Rodios… - Journal of heterocyclic …, 1989 - Wiley Online Library
Mesitonitrile oxide reacts with isopropylidenemalononitrile to give mono‐ and bis‐1,2,4‐oxadiazole derivatives 2 and 3 and Δ 2 ‐soxazolines 4 and 5 in moderate yields. The …
Number of citations: 10 onlinelibrary.wiley.com
Y Nakano, M Igarashi, S Sato - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
… A condensation product obtained from isopropylidenemalononitrile was deter-mined to be a 2-azabicyclo [2.2. 2] octane derivative. There are two crystallographically independent …
Number of citations: 3 scripts.iucr.org
DMW Anderson, F Bell, JL Duncan - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… as isopropylidenemalononitrile (I). found, however, that isopropylidenemalononitrile is a liquid … Prout has verified Cope and Hoyle's description of isopropylidenemalononitrile. All these …
Number of citations: 23 pubs.rsc.org
MN Elinson, SK Feducovich, TL Lizunova, GI Nikishin - Tetrahedron, 2000 - Elsevier
… -1,1,2,2-tetracyanocyclopropane 3a and isopropylidenemalononitrile 4a (Table 1, Scheme 1). … larger quantity of isopropylidenemalononitrile 4a is obtained at the end of the electrolysis. …
Number of citations: 89 www.sciencedirect.com
AR Longstreet, SM Opalka… - Beilstein journal of …, 2013 - beilstein-journals.org
… The batch synthesis commences with a Knoevenagel reaction condensing malononitrile and acetone catalyzed by aluminum oxide producing isopropylidenemalononitrile (4) [39,40]. …
Number of citations: 45 www.beilstein-journals.org
MRS Weir, JB Hyne - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… (5) and isopropylidenemalononitrile (4) were originally … of the dimer of isopropylidenemalononitrile was linear (lIe2C=C(CN… reaction sequence for …
Number of citations: 25 cdnsciencepub.com

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